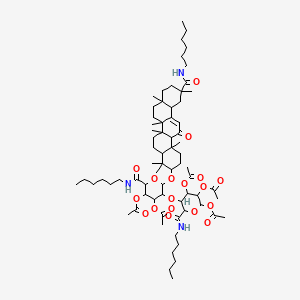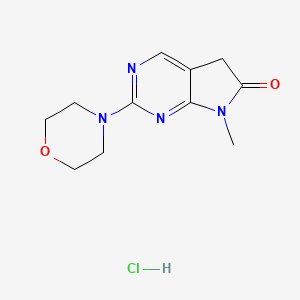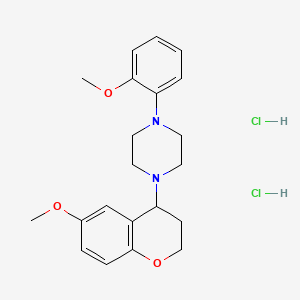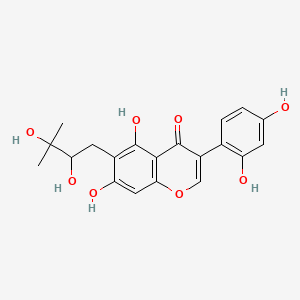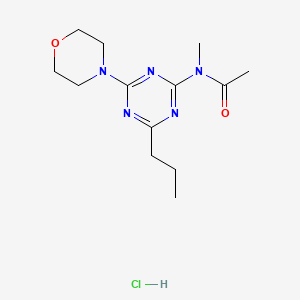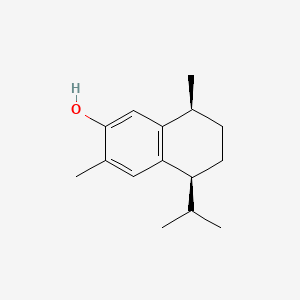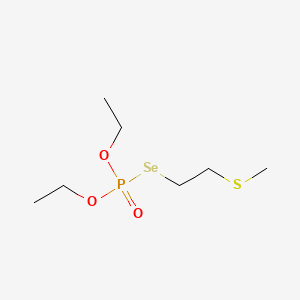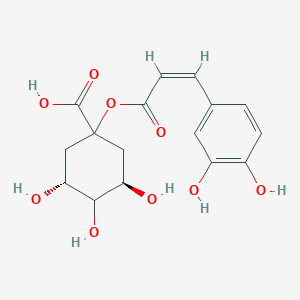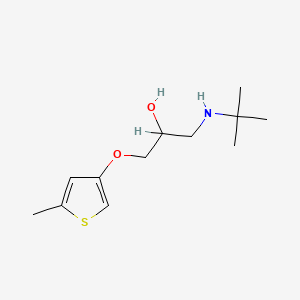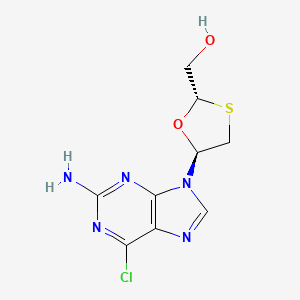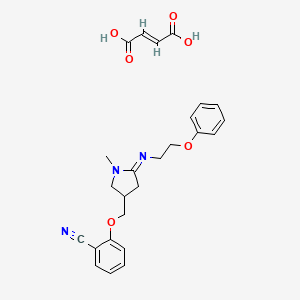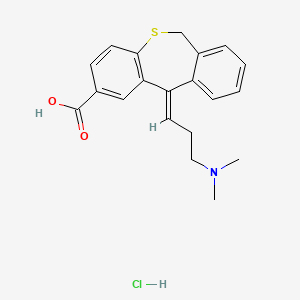
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindolinone core, an aminophenyl group, and a diethylaminopropyl side chain. The dihydrochloride dihydrate form indicates the presence of two hydrochloride ions and two water molecules associated with the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multiple steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl derivative reacts with the isoindolinone core.
Attachment of Diethylaminopropyl Side Chain: The diethylaminopropyl side chain can be attached through an alkylation reaction, where a diethylaminopropyl halide reacts with the intermediate compound.
Formation of Dihydrochloride Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization in the presence of water to form the dihydrochloride dihydrate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives or other oxidized forms.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoindolinone derivatives with various functional groups.
科学的研究の応用
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the synthesis of other complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to target sites, while the diethylaminopropyl side chain can enhance membrane permeability and bioavailability. The isoindolinone core may contribute to the overall stability and activity of the compound.
類似化合物との比較
Similar Compounds
3-(2-Aminophenyl)-2-(3-dimethylaminopropyl)isoindolin-1-one: Similar structure but with a dimethylaminopropyl side chain.
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one: Lacks the dihydrochloride dihydrate form.
Uniqueness
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which can influence its solubility, stability, and overall biological activity.
特性
CAS番号 |
116887-12-8 |
|---|---|
分子式 |
C21H29Cl2N3O |
分子量 |
410.4 g/mol |
IUPAC名 |
3-(2-aminophenyl)-2-[3-(diethylamino)propyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-3-23(4-2)14-9-15-24-20(18-12-7-8-13-19(18)22)16-10-5-6-11-17(16)21(24)25;;/h5-8,10-13,20H,3-4,9,14-15,22H2,1-2H3;2*1H |
InChIキー |
LMWWRHPQDXDIOC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


